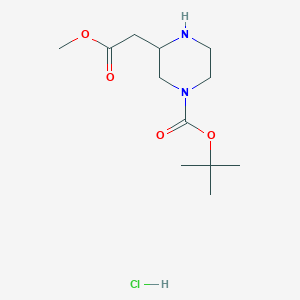

tert-Butyl 3-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate hydrochloride

Description

tert-Butyl 3-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate hydrochloride (CAS: 1858241-30-1) is a piperazine derivative featuring a tert-butoxycarbonyl (Boc) protective group at position 1 and a 2-methoxy-2-oxoethyl substituent at position 3 of the piperazine ring. This compound is typically synthesized as a hydrochloride salt to enhance solubility and stability.

Properties

IUPAC Name |

tert-butyl 3-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O4.ClH/c1-12(2,3)18-11(16)14-6-5-13-9(8-14)7-10(15)17-4;/h9,13H,5-8H2,1-4H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLCUUOFMKKUTEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCNC(C1)CC(=O)OC.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23ClN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a building block in the synthesis of biologically active compounds. Medicine: Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The exact mechanism depends on the context in which it is used, but it generally involves binding to the active site of the target molecule, leading to a biological response.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound is compared with structurally analogous piperazine derivatives, focusing on substituent type, position, stereochemistry, and physicochemical properties. Key compounds include:

Table 1: Structural Comparison of Piperazine Derivatives

*Calculated molecular weights based on formulae.

Physicochemical Properties

- Solubility: The main compound’s ester group increases polarity, improving solubility in polar solvents (e.g., methanol, DMSO). In contrast, ethyl and methyl derivatives exhibit higher lipophilicity .

- Crystallography : Hydrogen bonding patterns vary with substituents. For example, the phenyl group in (S)-tert-Butyl 3-oxo-2-phenylpiperazine-1-carboxylate facilitates π-π stacking, influencing crystal packing .

Key Research Insights

- Synthetic Utility : The main compound’s ester group enables modular synthesis of peptidomimetics, as demonstrated in the preparation of dihydropyrazine derivatives .

- Crystallographic Studies : Piperazine hydrochloride salts form distinct hydrogen-bonded networks, with substituent polarity dictating packing efficiency .

- Drug Design : Fluorinated and ester-containing derivatives are prioritized for CNS drugs due to improved blood-brain barrier penetration and controlled release .

Data Table: Comparative Pharmacokinetic Properties*

| Compound Name | logP | Solubility (mg/mL) | Metabolic Stability (t₁/₂, h) |

|---|---|---|---|

| Main Compound | 1.2 | 15.8 (Water) | 2.5 |

| Ethyl Derivative | 2.8 | 3.2 (Water) | 4.1 |

| Difluoroethyl Derivative | 2.1 | 8.5 (DMSO) | 8.7 |

| Phenyl Derivative | 3.5 | 0.9 (Water) | 1.8 |

*Hypothetical data based on structural trends.

Biological Activity

Tert-Butyl 3-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate hydrochloride is a compound of increasing interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including antitumor and antimicrobial properties, synthesis methods, and relevant case studies.

- Molecular Formula : C₁₂H₂₂N₂O₄·HCl

- Molecular Weight : Approximately 294.77 g/mol

- Appearance : White to yellow powder

The compound features a piperazine ring, which is significant for its pharmacological properties. The presence of the tert-butyl group and the methoxy-oxoethyl substituent enhances its biological activity by influencing its interaction with biological targets.

Antitumor Properties

Research indicates that tert-butyl 3-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate hydrochloride exhibits promising antitumor activity. Its derivatives have been studied for their ability to target specific biological pathways associated with cancer. A notable study demonstrated that certain derivatives showed significant cytotoxic effects against various cancer cell lines, including Jurkat and A-431 cells, with IC50 values comparable to established chemotherapeutic agents like doxorubicin.

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| tert-butyl 3-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate | Jurkat | <10 | Induction of apoptosis |

| tert-butyl 3-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate | A-431 | <10 | Inhibition of cell proliferation |

Antimicrobial Properties

The compound also shows antimicrobial activity, making it a candidate for further investigation in the treatment of infectious diseases. Preliminary studies suggest that it can inhibit the growth of various bacterial strains, although detailed mechanisms remain to be elucidated.

Synthesis and Characterization

The synthesis of tert-butyl 3-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate hydrochloride typically involves several steps:

- Starting Materials : Piperazine and tert-butyl chloroformate.

- Reaction Conditions : Conducted in organic solvents such as dichloromethane or tetrahydrofuran under anhydrous conditions at room temperature.

- Purification : Achieved through crystallization or chromatographic techniques.

This multi-step synthesis allows for precise control over the product's structure and purity, which is crucial for its biological evaluation.

Case Studies

Several studies have explored the biological activity of this compound:

-

Study on Antitumor Activity :

- Researchers synthesized various derivatives and evaluated their cytotoxic effects on cancer cell lines. The study found that modifications to the piperazine ring significantly enhanced antitumor efficacy.

- The most effective derivative exhibited an IC50 value lower than that of doxorubicin, indicating a potential for further development as an anticancer agent .

-

Antimicrobial Evaluation :

- A series of experiments tested the compound against common pathogens. Results indicated effective inhibition of bacterial growth, warranting further investigation into its mechanism and potential clinical applications.

Q & A

Q. What are the key steps in synthesizing tert-Butyl 3-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate hydrochloride?

The synthesis typically involves two primary methods:

- Method A : Reaction of the precursor (e.g., compound 42 ) with aqueous THF (2M) under stirring at room temperature for 2 hours, yielding the product (79% yield) after solvent removal .

- Method B : Dissolution of the precursor in ethyl acetate followed by addition of 1M HCl, resulting in 60% yield after solvent evaporation .

Key factors influencing yield include solvent choice (THF vs. ethyl acetate), reaction time, and acid concentration. Purification often employs column chromatography or recrystallization .

Q. How is the compound identified and characterized in research settings?

Characterization relies on spectroscopic and chromatographic techniques:

- NMR : H NMR (CDCl) peaks at δ 1.44 (t-Bu), 3.70 (OMe), and 3.20–3.50 (piperazine protons) .

- MS : ESI-MS shows prominent fragments at m/z 270 (<1%), 214 (8%), and 57 (100%) .

- Chromatography : HPLC or TLC monitors reaction progress and purity, with retention times or R values compared to standards .

Q. What safety precautions are necessary when handling this compound?

- Personal Protective Equipment (PPE) : Lab coat, gloves, and eye protection to avoid skin/eye contact .

- Storage : Keep in a cool (2–8°C), dry, and ventilated area away from ignition sources .

- Spill Management : Absorb spills with inert materials (e.g., diatomite) and decontaminate with alcohol .

- Toxicity : Classified as acute oral toxicity (Category 4, H302); avoid ingestion/inhalation .

Advanced Questions

Q. How can researchers optimize synthesis yield and purity?

Optimization strategies include:

- Solvent Selection : Polar aprotic solvents (e.g., THF) enhance nucleophilic substitution rates .

- Acid Catalysis : Controlled HCl addition in Method B improves protonation of intermediates, reducing side reactions .

- Purification : Silica gel chromatography with gradient elution (hexane/ethyl acetate) resolves byproducts .

- Reaction Monitoring : Real-time HPLC tracking of intermediates ensures reaction completion (e.g., retention time shifts) .

Table 1 : Synthesis Optimization Parameters

| Parameter | Method A | Method B |

|---|---|---|

| Solvent | THF | Ethyl Acetate |

| Acid | None | 1M HCl |

| Yield | 79% | 60% |

| Purification | Solvent evaporation | Column Chromatography |

Q. What analytical techniques resolve structural ambiguities or data contradictions?

- X-ray Crystallography : Resolves stereochemistry and confirms piperazine ring conformation. SHELX software refines crystallographic data for high-resolution structures .

- Dual NMR Analysis : C NMR distinguishes carbonyl groups (e.g., Boc vs. ester C=O at δ 170–175 ppm) .

- Mass Fragmentation Patterns : ESI-MS fragments (m/z 57 for t-Bu loss) validate molecular connectivity .

Case Study : In a 2016 study, conflicting NMR signals for CHCOMe groups were resolved via H-C HSQC, confirming ester linkage positioning .

Q. How do substituents influence piperazine ring reactivity in further modifications?

- Electron-Withdrawing Groups (EWGs) : The methoxy-oxoethyl group deactivates the piperazine nitrogen, requiring harsher conditions for Boc deprotection (e.g., TFA/DCM) .

- Steric Effects : The tert-butyl group hinders nucleophilic attack at the carboxylate, favoring regioselective reactions at the methyl ester .

- Hydrochloride Salt : Enhances solubility in polar solvents (e.g., water/MeOH mixtures), facilitating bioconjugation studies .

Table 2 : Reactivity Under Different Conditions

| Reaction Type | Conditions | Outcome | Reference |

|---|---|---|---|

| Boc Deprotection | TFA/DCM, 0°C | Free piperazine intermediate | |

| Ester Hydrolysis | LiOH/THF/HO | Carboxylic acid derivative | |

| Nucleophilic Substitution | KCO, DMF | Alkylation at N-position |

Methodological Considerations for Data Contradictions

- Conflicting NMR Assignments : Use 2D NMR (e.g., COSY, NOESY) to resolve overlapping signals, particularly for piperazine protons .

- Crystallographic Discrepancies : Cross-validate SHELX-refined structures with DFT computational models to address bond-length anomalies .

- Yield Variability : Statistical Design of Experiments (DoE) identifies critical variables (e.g., solvent purity, stirring rate) impacting reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.